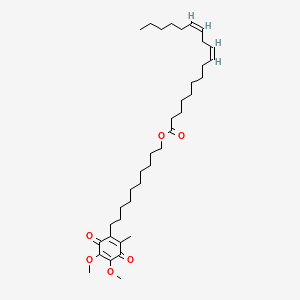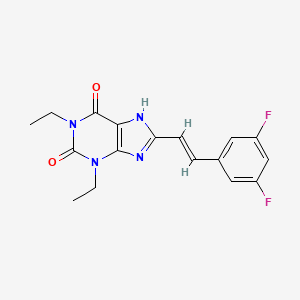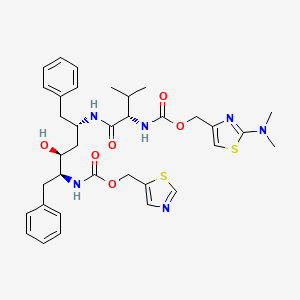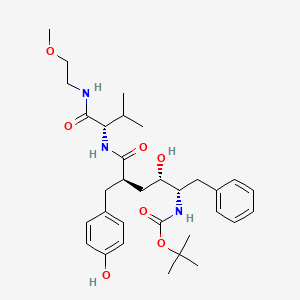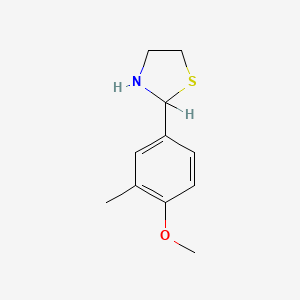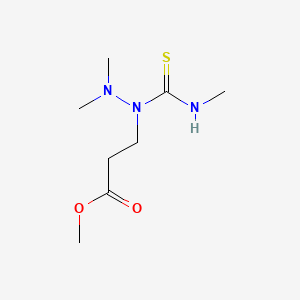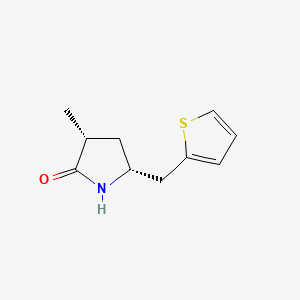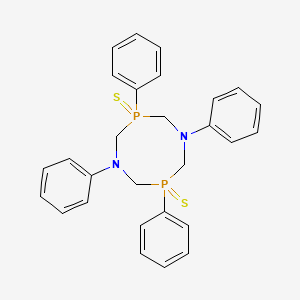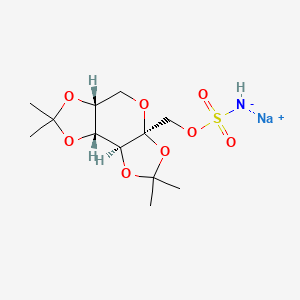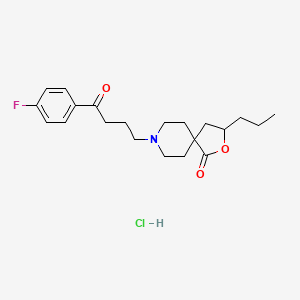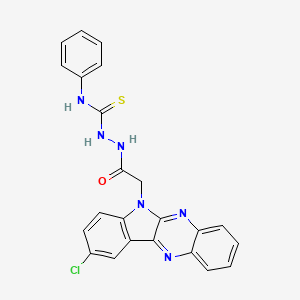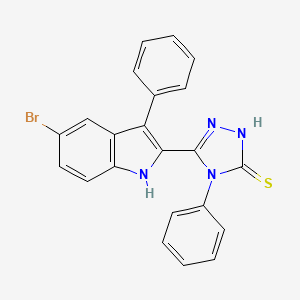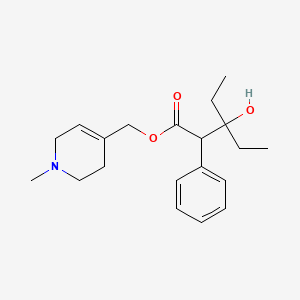
Valeric acid, 3-ethyl-3-hydroxy-2-phenyl-, (1-methyl-1,2,5,6-tetrahydro-4-pyridyl)methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Valeric acid, 3-ethyl-3-hydroxy-2-phenyl-, (1-methyl-1,2,5,6-tetrahydro-4-pyridyl)methyl ester is a complex organic compound with a unique structure. This compound is an ester derivative of valeric acid, which is a straight-chain alkyl carboxylic acid. The compound’s structure includes a valeric acid backbone with additional functional groups that contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of valeric acid, 3-ethyl-3-hydroxy-2-phenyl-, (1-methyl-1,2,5,6-tetrahydro-4-pyridyl)methyl ester typically involves esterification reactions. One common method is the nucleophilic acyl substitution of an acid chloride with an alcohol. This reaction can be carried out under mild conditions using a base such as pyridine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
In industrial settings, the production of this ester may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. The oxo process, which involves the hydroformylation of alkenes followed by oxidation, is a common method for producing valeric acid derivatives .
化学反応の分析
Types of Reactions
Valeric acid, 3-ethyl-3-hydroxy-2-phenyl-, (1-methyl-1,2,5,6-tetrahydro-4-pyridyl)methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the ester group can produce an alcohol.
科学的研究の応用
Valeric acid, 3-ethyl-3-hydroxy-2-phenyl-, (1-methyl-1,2,5,6-tetrahydro-4-pyridyl)methyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism of action of valeric acid, 3-ethyl-3-hydroxy-2-phenyl-, (1-methyl-1,2,5,6-tetrahydro-4-pyridyl)methyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active valeric acid derivative, which can then interact with cellular receptors or enzymes to exert its effects .
類似化合物との比較
Similar Compounds
Butyric acid: A shorter-chain carboxylic acid with similar chemical properties.
Hexanoic acid: A longer-chain carboxylic acid with similar functional groups.
Isovaleric acid: An isomer of valeric acid with a branched structure.
特性
CAS番号 |
102612-63-5 |
|---|---|
分子式 |
C20H29NO3 |
分子量 |
331.4 g/mol |
IUPAC名 |
(1-methyl-3,6-dihydro-2H-pyridin-4-yl)methyl 3-ethyl-3-hydroxy-2-phenylpentanoate |
InChI |
InChI=1S/C20H29NO3/c1-4-20(23,5-2)18(17-9-7-6-8-10-17)19(22)24-15-16-11-13-21(3)14-12-16/h6-11,18,23H,4-5,12-15H2,1-3H3 |
InChIキー |
CYXOVRQCXRPCQM-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)(C(C1=CC=CC=C1)C(=O)OCC2=CCN(CC2)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


